molecular formula C6H14BrO3P B146636 Diethyl (2-bromoethyl)phosphonate CAS No. 5324-30-1

Diethyl (2-bromoethyl)phosphonate

Cat. No. B146636
CAS RN: 5324-30-1
M. Wt: 245.05 g/mol
InChI Key: PINITSMLVXAASM-UHFFFAOYSA-N
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Patent
US08182789B2

Procedure details

1,2-dibromoethane (69 ml, 0.8 mol) was poured into a two-necked 150 mL round-bottom flask. Triethylphosphite (34.3 ml, 0.2 mol) was added under stirring and the mixture was then refluxed for 2 hours. The excess of 1,2-dibromoethane was removed by rotary evaporation under gentle warming at 60-70° C. The residue was distilled under reduced pressure (2 mmHg, 95-105° C. or 1 mmHg, 75° C.). Yield 95%.
Quantity
69 mL
Type
reactant
Reaction Step One
Quantity
34.3 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Br:1][CH2:2][CH2:3]Br.[CH2:5]([O:7][P:8]([O:12]CC)[O:9][CH2:10][CH3:11])[CH3:6]>>[Br:1][CH2:2][CH2:3][P:8](=[O:12])([O:9][CH2:10][CH3:11])[O:7][CH2:5][CH3:6]

Inputs

Step One
Name
Quantity
69 mL
Type
reactant
Smiles
BrCCBr
Step Two
Name
Quantity
34.3 mL
Type
reactant
Smiles
C(C)OP(OCC)OCC

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
65 (± 5) °C
Stirring
Type
CUSTOM
Details
under stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the mixture was then refluxed for 2 hours
Duration
2 h
CUSTOM
Type
CUSTOM
Details
The excess of 1,2-dibromoethane was removed by rotary evaporation
DISTILLATION
Type
DISTILLATION
Details
The residue was distilled under reduced pressure (2 mmHg, 95-105° C. or 1 mmHg, 75° C.)

Outcomes

Product
Name
Type
Smiles
BrCCP(OCC)(OCC)=O
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 95%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.